n6-Formyladenosine
Overview
Description
N6-Formyladenosine is a modification derived from N6-methyladenosine (m6A), which is a prevalent internal modification in messenger RNA and non-coding RNA affecting various cellular pathways . The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules .
Synthesis Analysis
The formation of N6-Formyladenosine is mediated by the Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. FTO oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .
Molecular Structure Analysis
The molecular structure of N6-Formyladenosine is related to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH .
Chemical Reactions Analysis
The chemical reactions involving N6-Formyladenosine are part of the dynamic and reversible regulation of m6A modifications. These modifications can regulate the progression of many diseases by affecting RNA splicing, translation, export, and degradation .
Physical And Chemical Properties Analysis
The physical and chemical properties of N6-Formyladenosine are related to its role as a modification in RNA. It is present in isolated messenger RNA from human cells as well as mouse tissues .
Scientific Research Applications
Role in RNA Modifications and Gene Expression Regulation : Fu et al. (2013) discovered that N6-Formyladenosine, along with N6-Hydroxymethyladenosine, are products of oxidative RNA demethylation formed from the prevalent modification N6-methyladenosine (m6A) in mRNA. These modifications may dynamically modulate RNA-protein interactions, affecting gene expression regulation (Fu et al., 2013).
Intermediate in Oxidation Processes : Wu et al. (2015) revealed that N6-Formyladenosine is an important intermediate in the oxidation of m6A via the bicarbonate-activated peroxide system, leading to oxidative demethylation of m6A at the nucleobase level and in RNA strands (Wu et al., 2015).
Potential Anticancer Activity : The modification of N6-Formyladenosine, specifically N6-Isopentenyladenosine, has been studied for its antiproliferative and apoptotic effects in human colon cancer cells. Laezza et al. (2009) found that this compound inhibits cell proliferation and promotes apoptosis, potentially playing a role in cancer therapy (Laezza et al., 2009).
Potential Use in Neurodegenerative Diseases : N6-fufuryladenine (N6FFA), a derivative of N6-Formyladenosine, has been identified as active in pathways related to neurodegenerative diseases such as Parkinson’s and Huntington’s diseases. Maiuri and Truant (2020) discussed its potential as a lead for neurodegenerative disease treatment (Maiuri & Truant, 2020).
Involvement in RNA Methylation Modification : Niu et al. (2012) highlighted the importance of N6-methyl-adenosine (m6A), a related modification, in RNA metabolism and its potential role as an epigenetic marker. This research indirectly underscores the significance of related modifications like N6-Formyladenosine in biological processes (Niu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJXVWOUESNRCD-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Formyl-adenosine |
Citations
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